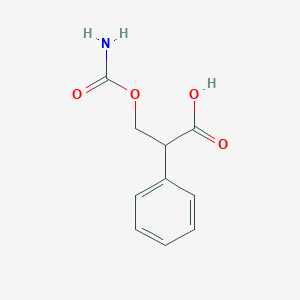

3-Carbamoyloxy-2-phenylpropionic acid

Description

3-Carbamoyl-2-phenylpropionic acid is a monocarboxylic acid.

Structure

3D Structure

Properties

CAS No. |

139262-66-1 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.2 g/mol |

IUPAC Name |

3-carbamoyloxy-2-phenylpropanoic acid |

InChI |

InChI=1S/C10H11NO4/c11-10(14)15-6-8(9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,14)(H,12,13) |

InChI Key |

AYRIVCKWIAUVOO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(COC(=O)N)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(COC(=O)N)C(=O)O |

Synonyms |

3-carbamoyloxy-2-phenylpropionic acid CPPA-3,2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Carbamoyloxy-2-phenylpropionic Acid

CAS Number: 139262-66-1

This technical guide provides a comprehensive overview of 3-Carbamoyloxy-2-phenylpropionic acid, a major human metabolite of the antiepileptic drug Felbamate. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, analysis, and biological significance.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 139262-66-1 | Chemical Abstracts Service |

| Molecular Formula | C10H11NO4 | [1] |

| Molecular Weight | 209.2 g/mol | [1] |

| Predicted Boiling Point | 444.0 ± 38.0 °C | [2] |

| Predicted Density | 1.325 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 3.58 ± 0.10 | [2] |

Biological Significance and Toxicity

This compound is a significant metabolite of Felbamate, a drug used in the treatment of epilepsy. In contrast to some of the reactive intermediates in Felbamate's metabolic pathway, this particular metabolite has been shown to be non-toxic in in-vitro studies. Specifically, it exhibited a 50% growth inhibition (GI50) value of greater than 500 microM in cultured fibroblasts, indicating low cytotoxicity at high concentrations.[3][4] This is in stark contrast to other metabolites like 3-carbamoyl-2-phenylpropionaldehyde and atropaldehyde, which have demonstrated significant cytotoxicity.[3][4]

The parent drug, Felbamate, exerts its anticonvulsant effects through a complex mechanism involving the modulation of NMDA and GABA receptors. However, the specific biological activities and pharmacological effects of this compound have not been extensively studied, primarily due to its classification as a non-toxic end-product of Felbamate metabolism.

Metabolic Pathway of Felbamate

The formation of this compound is a key step in the metabolism of Felbamate. The pathway involves several enzymatic steps, including hydroxylation and oxidation, primarily occurring in the liver. The following diagram illustrates the major metabolic route leading to the formation of this metabolite.

Caption: Metabolic pathway of Felbamate leading to its major metabolites.

Experimental Protocols

Synthesis of Phenylpropionic Acid Derivatives (General Procedures)

Method 1: From Phenylpropionitrile [5]

-

Hydrolysis of Nitrile: 2-(4-methylphenyl)propionitrile is dissolved in 5 N HCl.

-

The mixture is refluxed for 1 hour.

-

The precipitated product is extracted with ethyl acetate.

-

The organic extracts are combined and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is recrystallized from ethanol to yield the corresponding phenylpropionic acid.

Method 2: From Furan-2-carbaldehydes and Malonic Acid [6]

-

Malonic acid and a substituted furan-2-carbaldehyde are added to pyridine.

-

Piperidine is added dropwise, and the mixture is stirred at 115 °C for 4 hours.

-

The mixture is poured into water, and aqueous HCl is added to a slightly acidic pH (5-6) to precipitate the product.

-

The precipitate is filtered and washed with water to yield the 3-(furan-2-yl)propenoic acid derivative.

Method 3: From 3-(furan-2-yl)propenoic Acids and Arenes [6]

-

To a mixture of the 3-(furan-2-yl)propenoic acid, an arene, and dichloromethane (CH2Cl2), triflic acid (TfOH) is added.

-

The reaction mixture is stirred at 0 °C for 2 hours.

-

The mixture is then poured into water and extracted with chloroform.

-

The combined organic extracts are washed with water and dried over sodium sulfate (Na2SO4).

-

The solvent is distilled under reduced pressure to yield the 3-aryl-3-(furan-2-yl)propanoic acid derivative.

HPLC Analysis of Felbamate and its Metabolites (General Procedures)

The quantitative analysis of Felbamate and its metabolites, including this compound, in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC). Below are general protocols that can be optimized for the specific analysis of this compound.

Method 1: Reversed-Phase HPLC for Felbamate [7]

-

Sample Preparation: Liquid-liquid extraction of Felbamate and an internal standard (e.g., primidone) from human plasma using dichloromethane. The organic layer is evaporated and the residue is reconstituted in a phosphate buffer.

-

Chromatographic Conditions:

-

Column: 5 µm Hypersil ODS column (150 x 4.6 mm).

-

Mobile Phase: A mixture of phosphate buffer (pH 6.5, 0.015 M) and acetonitrile (79:21, v/v).

-

Detection: UV absorbance at 210 nm.

-

Lower Limit of Quantitation: 0.100 µg/mL using 200 µL of plasma.

-

Method 2: Simultaneous Analysis of Felbamate and Other Antiepileptic Drugs [8]

-

Sample Preparation: Serum is extracted with a mixture of dichloromethane and ethyl acetate (2:1) after the addition of internal standards.

-

Chromatographic Conditions:

-

Column: Reversed-phase C8 column.

-

Mobile Phase: Optimized mixtures of methanol, acetonitrile, or tetrahydrofuran with a 0.01 M ammonium phosphate buffer (pH 6.5).

-

Detection: UV detection (wavelength not specified in the abstract).

-

Lower Limit of Detection: Approximately 0.5 µg/mL for Felbamate.

-

Method 3: HPLC for Phenolic Acids [9]

-

Chromatographic Conditions:

-

Column: InfinityLab Poroahell C18 column.

-

Mobile Phase: Gradient elution with methanol and acetic acid aqueous solution (pH 2.4).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 279 nm and 320 nm.

-

Conclusion

This compound is a key, non-toxic metabolite of the antiepileptic drug Felbamate. While its direct pharmacological activity appears to be limited, understanding its formation and properties is crucial for a complete toxicological and metabolic profile of the parent drug. The provided information on its properties, metabolic pathway, and general synthetic and analytical methods serves as a valuable resource for researchers in the fields of drug metabolism, toxicology, and pharmaceutical sciences. Further research is warranted to fully elucidate any potential subtle biological effects of this metabolite and to develop specific, validated analytical and synthetic protocols.

References

- 1. Felbamate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 139262-66-1 CAS MSDS (3-carbamoyloxy-2-phenyl-propanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Felbamate in vitro metabolism by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: putative reactive metabolites of felbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Pharmacokinetic interactions with felbamate. In vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous assay of felbamate plus carbamazepine, phenytoin, and their metabolites by liquid chromatography with mobile phase optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Felbamate (3-Carbamoyloxy-2-phenylpropionic acid and its Parent Compound)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anticonvulsant medication utilized in the management of refractory epilepsy. Its complex mechanism of action, involving a dual modulation of excitatory and inhibitory neurotransmitter systems, distinguishes it from many other anti-seizure drugs. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Felbamate's therapeutic effects, its metabolism, and the experimental methodologies used to elucidate its function. The compound 3-Carbamoyloxy-2-phenylpropionic acid is a major urinary metabolite of Felbamate, and understanding the complete metabolic pathway is crucial for comprehending the drug's activity and toxicity profile.

Core Mechanism of Action: A Dual Approach to Neuronal Stabilization

Felbamate exerts its anticonvulsant effects primarily through two synergistic mechanisms: the inhibition of excitatory neurotransmission mediated by N-methyl-D-aspartate (NMDA) receptors and the potentiation of inhibitory neurotransmission mediated by γ-aminobutyric acid type A (GABA-A) receptors.[1] This dual action effectively reduces neuronal hyperexcitability, a hallmark of epileptic seizures.[2][3]

Inhibition of NMDA Receptor Function

Felbamate acts as an antagonist at the NMDA receptor, a key player in excitatory synaptic transmission.[3] Excessive activation of NMDA receptors is implicated in the pathophysiology of seizures. Felbamate's inhibitory action is multifaceted:

-

Glycine Co-agonist Site Antagonism: It is suggested that Felbamate functions as an antagonist at the strychnine-insensitive glycine recognition site on the NMDA receptor-ionophore complex.[4][5] Glycine is a mandatory co-agonist for the activation of NMDA receptors by glutamate. By blocking this site, Felbamate prevents the conformational changes necessary for channel opening, thereby reducing the influx of Ca²⁺ and subsequent neuronal excitation.

-

Subunit Selectivity: Felbamate exhibits a preferential blockade of NMDA receptors containing the NR2B subunit. This selectivity may contribute to its favorable clinical profile compared to non-selective NMDA receptor antagonists.[6]

-

Use-Dependent Blockade: The inhibitory effect of Felbamate on NMDA currents is more pronounced with higher concentrations and longer exposure to NMDA, a characteristic known as use-dependent inhibition. This suggests that Felbamate may preferentially target overactive neurons during a seizure while having a lesser effect on normal synaptic transmission.[7]

Potentiation of GABA-A Receptor Function

In addition to suppressing excitatory signals, Felbamate enhances the activity of the primary inhibitory neurotransmitter in the brain, GABA.[1][3] It positively modulates GABA-A receptors, which are ligand-gated chloride ion channels. The binding of GABA to its receptor is enhanced in the presence of Felbamate, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thus contributing to an overall inhibitory tone in the brain.[3]

Modulation of Voltage-Gated Ion Channels

While the primary mechanisms involve NMDA and GABA receptors, Felbamate also exhibits modulatory effects on voltage-gated sodium and calcium channels, which are crucial for the generation and propagation of action potentials.

-

Inhibition of Voltage-Gated Sodium Channels: Felbamate has been shown to inhibit voltage-gated sodium channels, which can reduce the ability of neurons to fire repetitively at high frequencies, a characteristic of epileptic discharges.[2][8]

-

Inhibition of Voltage-Gated Calcium Channels: Felbamate inhibits dihydropyridine-sensitive (L-type) voltage-gated calcium channels.[9][10][11] This action can reduce the release of excitatory neurotransmitters and contribute to a more stable neuronal environment.[2]

Quantitative Data on Felbamate's Molecular Interactions

The following tables summarize the available quantitative data for Felbamate's interactions with its primary and secondary molecular targets.

| Target | Receptor Subtype | Effect | Parameter | Value | Cell Type | Reference |

| NMDA Receptor | NR1a/NR2A | Blockade | IC50 | 2.6 mM | HEK 293 | [6] |

| NMDA Receptor | NR1a/NR2B | Blockade | IC50 | 0.52 mM | HEK 293 | [6] |

| NMDA Receptor | NR1a/NR2C | Blockade | IC50 | 2.4 mM | HEK 293 | [6] |

| NMDA Receptor | Resting | Binding | Kd | ~200 µM | Rat Hippocampal Neurons | [7] |

| NMDA Receptor | Activated | Binding | Kd | ~110 µM | Rat Hippocampal Neurons | [7] |

| NMDA Receptor | Desensitized | Binding | Kd | ~55 µM | Rat Hippocampal Neurons | [7] |

| Voltage-Gated Calcium Channel | Dihydropyridine-sensitive | Inhibition | IC50 | 504 nM | Rat Cortical Neurons | [9] |

| Voltage-Gated Calcium Channel | Dihydropyridine-sensitive | Inhibition | IC50 | 18.7 µM | Rat Striatal Neurons | [9] |

Note: Quantitative data for the potentiation of GABA-A receptors (e.g., EC50) is not consistently reported in the reviewed literature, though the positive modulatory effect is well-established.

Signaling Pathways and Metabolic Fate

The multifaceted mechanism of action of Felbamate results in a significant modulation of neuronal signaling. Furthermore, its metabolism is a critical aspect of its clinical profile, being linked to its idiosyncratic toxicity.

Signaling Pathways Modulated by Felbamate

The dual action of Felbamate on NMDA and GABA-A receptors leads to a rebalancing of excitatory and inhibitory signals within neuronal circuits. The diagram below illustrates the principal signaling consequences of Felbamate's action at the synapse.

Metabolic Pathway and Formation of Reactive Metabolites

The biotransformation of Felbamate is of significant clinical interest due to its association with rare but severe adverse effects, including aplastic anemia and hepatotoxicity. A key metabolic pathway involves the formation of a reactive metabolite, atropaldehyde (2-phenylpropenal). This pathway is initiated by the oxidation of Felbamate and proceeds through an unstable intermediate, 3-carbamoyl-2-phenylpropionaldehyde. Atropaldehyde is a potent electrophile that can form adducts with cellular macromolecules, leading to cellular dysfunction and potentially triggering an immune response. The detoxification of atropaldehyde occurs through conjugation with glutathione. The major urinary metabolite of Felbamate is this compound.

Experimental Protocols

The characterization of Felbamate's mechanism of action has heavily relied on electrophysiological techniques, particularly whole-cell voltage-clamp and single-channel recordings.

Whole-Cell Voltage-Clamp Recording

This technique is used to measure the ion currents across the entire membrane of a single neuron while holding the membrane potential at a constant level. It is instrumental in studying the effects of Felbamate on both NMDA- and GABA-A-receptor-mediated currents.

Objective: To measure the effect of Felbamate on macroscopic NMDA- and GABA-A-mediated currents in cultured neurons.

Methodology:

-

Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared on glass coverslips.

-

Recording Pipette: A glass micropipette with a tip diameter of 1-2 µm is filled with an internal solution mimicking the intracellular ionic composition. For recording GABA-A currents, the internal solution will have a high chloride concentration to allow for the measurement of inward chloride currents at a negative holding potential.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane of a neuron, and gentle suction is applied to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: The neuron's membrane potential is clamped at a specific voltage (e.g., -60 mV).

-

Agonist Application: A solution containing an agonist (e.g., NMDA and glycine, or GABA) is applied to the neuron using a rapid perfusion system.

-

Data Acquisition: The resulting inward or outward currents are recorded using a patch-clamp amplifier and digitized for analysis.

-

Felbamate Application: The experiment is repeated with the co-application of Felbamate at various concentrations to determine its effect on the agonist-evoked currents.

Single-Channel Recording

This high-resolution technique allows for the measurement of the current flowing through a single ion channel, providing insights into the channel's conductance, open probability, and gating kinetics.

Objective: To investigate the effect of Felbamate on the biophysical properties of individual NMDA or GABA-A receptor channels.

Methodology:

-

Patch Configuration: An "outside-out" or "cell-attached" patch configuration is established. In the outside-out configuration, a small patch of the cell membrane is excised with the extracellular face of the receptor exposed to the bath solution.

-

Agonist and Drug Application: A solution containing the agonist and/or Felbamate is perfused over the patch.

-

Data Acquisition: The minute currents (in the pA range) flowing through single channels are recorded.

-

Data Analysis: The recordings are analyzed to determine changes in single-channel conductance, mean open time, and open probability in the presence of Felbamate. This allows for a detailed characterization of the drug's interaction with the ion channel at a molecular level.

Conclusion

The mechanism of action of Felbamate is complex, involving a multi-pronged approach to dampen neuronal hyperexcitability. Its primary actions as an antagonist of NMDA receptors, particularly those containing the NR2B subunit, and as a positive allosteric modulator of GABA-A receptors, are well-established. Secondary effects on voltage-gated sodium and calcium channels likely contribute to its broad spectrum of anticonvulsant activity. The metabolism of Felbamate to reactive intermediates such as atropaldehyde is a critical consideration in its clinical use, underscoring the importance of understanding its complete pharmacokinetic and pharmacodynamic profile. The experimental techniques outlined herein have been pivotal in dissecting these intricate mechanisms and continue to be valuable tools in the ongoing research and development of novel antiepileptic therapies.

References

- 1. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Felbamate? [synapse.patsnap.com]

- 3. Felbamate block of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Evaluation of felbamate and other antiepileptic drug toxicity potential based on hepatic protein covalent binding and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use-dependent inhibition of the N-methyl-D-aspartate currents by felbamate: a gating modifier with selective binding to the desensitized channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Felbamate inhibits cloned voltage-dependent Na+ channels from human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Felbamate inhibits dihydropyridine-sensitive calcium channels in central neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Voltage-activated calcium channels: targets of antiepileptic drug therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 3-Carbamoyloxy-2-phenylpropionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carbamoyloxy-2-phenylpropionic acid, a derivative of phenylpropionic acid, is a compound of interest in chemical and pharmaceutical research. This technical guide provides a comprehensive overview of its known physical and chemical properties, along with available information on its biological activities. While experimental data for some properties are limited, this document consolidates the current knowledge to support further investigation and application of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that several of these values are predicted and await experimental verification.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-Carbamoyloxy-2-phenylpropanoic acid | N/A |

| Synonyms | 3-Carbamoyl-2-phenylpropionic acid, Benzeneacetic acid, α-[[(aminocarbonyl)oxy]methyl]- | [1] |

| CAS Number | 139262-66-1 | [1] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.2 g/mol | [1] |

| Purity | 98.00% | [2] |

| Predicted Boiling Point | 444.0 ± 38.0 °C | [1] |

| Predicted Density | 1.325 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 3.58 ± 0.10 | [1] |

| Melting Point | Not available | |

| Solubility | Not available | |

| logP | Not available |

Experimental Protocols

For instance, the synthesis of various 2-(4-substitutedmethylphenyl)propionic acid derivatives has been described to start from 4-methyl acetophenone, proceeding through reduction, tosylation, cyanation, hydrolysis to the carboxylic acid, and subsequent functionalization of the methyl group. While not a direct protocol for the target molecule, this illustrates a potential synthetic strategy.

Biological Activity and Mechanism of Action

The biological activity of this compound has not been extensively studied. However, one key piece of data regarding its safety profile is available.

Cytotoxicity Profile

In a study evaluating the in vitro reactivity of putative reactive metabolites of felbamate, 3-Carbamoyl-2-phenylpropionic acid was found to be nontoxic to cultured fibroblasts.[3] The 50% growth inhibition (GI50) was determined to be greater than 500 microM, indicating a low potential for cytotoxicity under the tested conditions.[3]

Table 2: Cytotoxicity Data

| Compound | Cell Line | Assay | Result (GI₅₀) |

| 3-Carbamoyl-2-phenylpropionic acid | Fibroblasts | Growth Inhibition | > 500 µM[3] |

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by or the precise mechanism of action of this compound. Research on the broader class of aryl propionic acid derivatives suggests a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects, often mediated through the inhibition of enzymes like cyclooxygenase (COX).[4] However, it is crucial to note that these are general characteristics of the chemical class and have not been specifically demonstrated for this compound.

Logical Relationships and Workflows

To facilitate further research and development of this compound, a logical workflow for its investigation is proposed. This workflow outlines the necessary steps from synthesis to biological characterization.

Caption: Proposed workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a compound for which fundamental physicochemical and biological data are largely yet to be established. The available information, primarily from predictive models and a single cytotoxicity study, suggests a molecule with a favorable safety profile. This technical guide highlights the significant gaps in the current understanding of this compound, thereby identifying clear avenues for future research. The provided workflow offers a structured approach for researchers to systematically investigate its properties and potential applications. Further studies are essential to elucidate its synthesis, experimental properties, and biological functions, which will be critical for unlocking its potential in drug discovery and development.

References

- 1. 139262-66-1 CAS MSDS (3-carbamoyloxy-2-phenyl-propanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. lumorachemicals.com [lumorachemicals.com]

- 3. Synthesis and in vitro reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: putative reactive metabolites of felbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

Unraveling the Therapeutic Landscape of 3-Carbamoyloxy-2-phenylpropionic Acid: A Metabolite's Tale

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carbamoyloxy-2-phenylpropionic acid (CPPA) is the principal human urinary metabolite of the antiepileptic drug Felbamate. Understanding the pharmacological profile of a drug's metabolites is a cornerstone of drug development, providing insights into efficacy, safety, and overall therapeutic action. This technical guide delves into the potential therapeutic targets of CPPA, primarily through the lens of its parent compound, Felbamate, due to the current scarcity of direct research on the metabolite itself. Evidence suggests that Felbamate's metabolites, including CPPA, exhibit no significant anticonvulsant activity, focusing our investigation on the well-documented mechanisms of Felbamate to infer the therapeutic context in which CPPA is formed.

Felbamate is known to exert its effects through a multi-targeted approach, primarily involving the modulation of excitatory and inhibitory neurotransmission. Its principal mechanisms of action include the inhibition of N-methyl-D-aspartate (NMDA) receptors and potentiation of γ-aminobutyric acid (GABA) type A receptors. Additionally, effects on voltage-gated sodium and calcium channels have been reported. This guide will provide a detailed overview of these targets, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Core Therapeutic Targets of the Parent Compound, Felbamate

The therapeutic potential of this compound is intrinsically linked to the pharmacological actions of its parent drug, Felbamate. The primary targets of Felbamate, and therefore the most probable (though likely indirect) areas of therapeutic relevance for CPPA, are detailed below.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Felbamate is a notable antagonist of the NMDA receptor, a key player in excitatory synaptic transmission. Its mechanism is distinct in that it interacts with the strychnine-insensitive glycine co-agonist binding site on the NMDA receptor complex. By blocking this site, Felbamate reduces the influx of calcium ions in response to glutamate, thereby dampening excessive neuronal excitation that can lead to seizures.

Quantitative Data on Felbamate's NMDA Receptor Activity

| Target | Subunit | IC50 (mM) | Assay System |

| NMDA Receptor | NR1/NR2B | 0.52 | Human Embryonic Kidney (HEK) 293 cells expressing rat NR1a and NR2B subunits |

| NMDA Receptor | NR1/NR2C | 2.4 | Human Embryonic Kidney (HEK) 293 cells expressing rat NR1a and NR2C subunits |

| NMDA Receptor | NR1/NR2A | 2.6 | Human Embryonic Kidney (HEK) 293 cells expressing rat NR1a and NR2A subunits |

IC50 values represent the concentration of Felbamate required to inhibit 50% of the NMDA- and glycine-evoked currents.

Signaling Pathway: NMDA Receptor Antagonism by Felbamate

Caption: Felbamate blocks the glycine co-agonist site on the NMDA receptor, preventing channel opening and subsequent Ca²⁺ influx, thereby reducing neuronal excitation.

Potentiation of GABAergic Neurotransmission

Felbamate has been shown to enhance the effects of GABA, the primary inhibitory neurotransmitter in the brain. It is believed to potentiate GABA-A receptor-mediated chloride currents, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. This action contributes to its overall anticonvulsant effect. The exact binding site and the quantitative aspects of this interaction are less well-defined compared to its action on NMDA receptors.

Signaling Pathway: GABA-A Receptor Potentiation by Felbamate

Caption: Felbamate enhances the function of the GABA-A receptor, leading to increased chloride influx and neuronal inhibition.

Modulation of Voltage-Gated Ion Channels

Felbamate has also been demonstrated to inhibit voltage-gated sodium channels and, to a lesser extent, L-type calcium channels. By blocking these channels, Felbamate can reduce the propagation of action potentials and further decrease neuronal hyperexcitability.

Quantitative Data on Felbamate's Ion Channel Activity

| Target | Effect | Concentration (mM) | Experimental System |

| Voltage-gated Na+ channels | Marked inhibition | 1 | Xenopus oocytes expressing rat and human brain α-subunits |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to elucidate the mechanism of action of Felbamate.

Whole-Cell Voltage-Clamp Recording for NMDA Receptor Activity

Objective: To measure the effect of Felbamate on NMDA receptor-mediated currents.

Methodology:

-

Human Embryonic Kidney (HEK) 293 cells are cultured and transiently transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., NR1a and NR2A/B/C).

-

Whole-cell voltage-clamp recordings are performed 24-48 hours post-transfection.

-

The external solution contains a physiological salt solution with antagonists for non-NMDA and GABA receptors to isolate NMDA receptor currents.

-

The internal pipette solution contains a cesium-based solution to block potassium currents.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

NMDA receptor currents are evoked by the application of NMDA and glycine.

-

Felbamate is applied at varying concentrations, and the inhibition of the evoked currents is measured.

-

IC50 values are calculated by fitting the concentration-response data to a logistic equation.

Experimental Workflow: Whole-Cell Patch Clamp

Caption: A simplified workflow for determining the effect of Felbamate on NMDA receptor currents using whole-cell patch-clamp electrophysiology.

The Pharmacological Profile of this compound (CPPA)

As previously stated, direct pharmacological studies on CPPA are limited. The available evidence indicates that the primary metabolites of Felbamate, which would include CPPA, do not possess significant anticonvulsant properties. This suggests that CPPA is likely an inactive metabolite, with the therapeutic effects being attributable to the parent drug, Felbamate.

The formation of CPPA is a result of the hepatic metabolism of Felbamate, primarily through cytochrome P450 enzymes.

Metabolic Pathway of Felbamate to CPPA

Caption: A simplified representation of the metabolic conversion of Felbamate to its major urinary metabolite, CPPA.

Conclusion and Future Directions

While this compound is a significant metabolite of the anticonvulsant Felbamate, current evidence suggests it is pharmacologically inactive. Therefore, the therapeutic targets of relevance in the context of CPPA are those of its parent compound, Felbamate. These primarily include the NMDA receptor, GABA-A receptor, and voltage-gated ion channels.

For researchers and drug development professionals, this underscores the importance of comprehensive metabolite profiling. Future research could focus on definitively confirming the pharmacological inertness of CPPA through direct binding and functional assays on the known targets of Felbamate. Such studies would provide a more complete understanding of the overall disposition and therapeutic window of Felbamate and serve as a valuable case study in drug metabolism and pharmacology.

In Vitro Profile of 3-Carbamoyloxy-2-phenylpropionic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carbamoyloxy-2-phenylpropionic acid is a primary metabolite of the anti-epileptic drug, felbamate. Understanding the in vitro properties of this metabolite is crucial for elucidating the overall pharmacological and toxicological profile of the parent drug. This technical guide provides a concise summary of the available preliminary in vitro data on this compound, focusing on its cytotoxicity and metabolic fate. The information presented herein is derived from published scientific literature.

Quantitative Data Summary

The primary in vitro quantitative data available for this compound pertains to its cytotoxic potential. A study by Yost and colleagues investigated its effect on the growth of cultured fibroblasts. The results are summarized in the table below.

| Compound | Cell Line | Assay Type | Endpoint | Result (µM) | Reference |

| This compound | Cultured Fibroblasts | Growth Inhibition | GI50 | > 500 | [1] |

| 2-phenyl-1,3-propanediol monocarbamate | Cultured Fibroblasts | Growth Inhibition | GI50 | > 500 | [1] |

| 3-carbamoyl-2-phenylpropionaldehyde | Cultured Fibroblasts | Growth Inhibition | GI50 | 53 ± 8 | [1] |

| Atropaldehyde | Cultured Fibroblasts | Growth Inhibition | GI50 | 4.1 ± 1.1 | [1] |

GI50: The concentration of a substance that causes 50% inhibition of cell growth.

The data clearly indicates that this compound, much like another felbamate metabolite, 2-phenyl-1,3-propanediol monocarbamate, is non-toxic to cultured fibroblasts at concentrations up to 500 µM[1]. This is in stark contrast to its downstream metabolic products, 3-carbamoyl-2-phenylpropionaldehyde and atropaldehyde, which exhibit significant cytotoxicity[1].

Experimental Protocols

The following is a detailed methodology for the key cytotoxicity experiment cited in this guide.

Cell Viability Assay (Growth Inhibition)

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (GI50) in cultured fibroblasts.

Materials:

-

Cultured fibroblast cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (test compound)

-

Vehicle control (e.g., DMSO)

-

Positive controls (e.g., 3-carbamoyl-2-phenylpropionaldehyde, atropaldehyde)

-

96-well cell culture plates

-

Cell counting solution (e.g., Trypan blue) or a viability assay reagent (e.g., MTT, PrestoBlue)

-

Spectrophotometer or plate reader

Procedure:

-

Cell Seeding: Fibroblast cells are harvested and seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the experiment. The plates are then incubated overnight to allow for cell attachment.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (vehicle). A series of dilutions are then made in complete cell culture medium to achieve the desired final concentrations for testing.

-

Treatment: The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compound, vehicle control, and positive controls.

-

Incubation: The treated plates are incubated for a period that allows for multiple cell doublings (e.g., 48-72 hours).

-

Viability Assessment: After the incubation period, cell viability is assessed. This can be done by:

-

Cell Counting: Detaching the cells and counting the number of viable cells using a hemocytometer and Trypan blue exclusion.

-

Metabolic Assays (e.g., MTT): Adding a reagent that is converted into a colored product by metabolically active cells. The absorbance of the colored product is then measured, which is proportional to the number of viable cells.

-

-

Data Analysis: The cell viability data is normalized to the vehicle control. The GI50 value is then calculated by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Metabolic Context of this compound

The following diagram illustrates the position of this compound within the metabolic pathway of felbamate, highlighting its formation and subsequent transformation into potentially reactive species.

References

The Role of 3-Carbamoyloxy-2-phenylpropionic Acid in Felbamate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an antiepileptic drug approved for the management of focal seizures and Lennox-Gastaut syndrome.[1] Despite its efficacy, the use of felbamate has been restricted due to the risk of serious idiosyncratic reactions, including aplastic anemia and hepatic failure.[1] Understanding the metabolic fate of felbamate is crucial for elucidating the mechanisms underlying both its therapeutic action and its toxicity. A key player in this metabolic cascade is 3-Carbamoyloxy-2-phenylpropionic acid, a major human metabolite of felbamate. This technical guide provides an in-depth analysis of the role of this metabolite, summarizing quantitative data, detailing experimental protocols, and visualizing the metabolic pathways involved.

Formation and Metabolic Pathway of this compound

The metabolism of felbamate is a complex process occurring primarily in the liver.[2] While a significant portion of the drug (40-50%) is excreted unchanged in the urine, the remainder undergoes extensive biotransformation.[1][3] The formation of this compound is a multi-step process that begins with the hydrolysis of one of the carbamate groups of felbamate.

The metabolic journey to this compound involves the following key steps:

-

Hydrolysis to a Monocarbamate Intermediate: Felbamate is first hydrolyzed to 2-phenyl-1,3-propanediol monocarbamate.[4]

-

Oxidation to an Aldehyde: This monocarbamate is then oxidized by alcohol dehydrogenase to form 3-carbamoyl-2-phenylpropionaldehyde.[4]

-

Further Oxidation to the Carboxylic Acid: Subsequently, this aldehyde is converted to this compound, a reaction catalyzed by an NADP-preferring aldehyde dehydrogenase.[4]

It is important to note that the aldehyde intermediate, 3-carbamoyl-2-phenylpropionaldehyde, is unstable and can undergo spontaneous elimination to form 2-phenylpropenal, also known as atropaldehyde.[4][5] This reactive α,β-unsaturated aldehyde is a potent electrophile and is believed to play a significant role in the toxicities associated with felbamate therapy through covalent binding to cellular macromolecules.[6] In contrast, this compound itself is considered a non-toxic metabolite.

The following diagram illustrates the metabolic pathway leading to the formation of this compound and the alternative pathway to the reactive metabolite, atropaldehyde.

Quantitative Data on Felbamate Metabolism

While extensive pharmacokinetic data for felbamate is available, specific pharmacokinetic parameters for its metabolite, this compound, in plasma (such as Cmax, Tmax, AUC, and half-life) are not well-documented in publicly available literature. However, studies have quantified its excretion in urine and the formation of other felbamate metabolites, providing insights into the relative importance of this metabolic pathway.

Table 1: Urinary Excretion of Felbamate and its Metabolites in Patients

| Compound | Mean Excretion (% of Dose) | Reference |

| Felbamate (unchanged) | 40 - 50% | [1][3] |

| This compound | Absolute quantities measured in 31 patients, but percentage of dose not specified in the abstract. | [5] |

| Atropaldehyde-derived mercapturic acids | Absolute quantities measured in 31 patients, but percentage of dose not specified in the abstract. | [5] |

Table 2: In Vitro Metabolism of Felbamate in Rat Liver Microsomes

| Metabolite | Formation (% of initial drug after 60 min incubation) | Microsome Source | Reference |

| p-hydroxyfelbamate | 6% | Untreated Rats | Adusumalli et al., 1991 |

| 2-hydroxyfelbamate | 4% | Untreated Rats | Adusumalli et al., 1991 |

| p-hydroxyfelbamate | 7.5% | Phenobarbital-pretreated Rats | Adusumalli et al., 1991 |

| 2-hydroxyfelbamate | 13.5% | Phenobarbital-pretreated Rats | Adusumalli et al., 1991 |

Note: The study by Adusumalli et al. (1991) did not quantify the formation of this compound as this pathway is not primarily mediated by microsomal enzymes.

Experimental Protocols

The elucidation of the metabolic pathway of felbamate and the role of this compound has been achieved through a combination of in vivo and in vitro studies. Below are detailed methodologies for key experiments cited in the literature.

Quantification of Felbamate and Metabolites in Human Urine by LC/MS

This protocol is based on the methodology described by Thompson et al. (1999).[5]

Objective: To quantify the levels of felbamate, this compound, and atropaldehyde-derived mercapturic acids in the urine of patients undergoing felbamate therapy.

Methodology:

-

Sample Collection: Urine samples were collected from 31 patients receiving felbamate therapy.

-

Sample Preparation:

-

An aliquot of urine is taken.

-

An internal standard is added for accurate quantification.

-

The sample is likely subjected to a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analytes.

-

-

Liquid Chromatography (LC):

-

The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.

-

Separation of the parent drug and its metabolites is achieved on a reverse-phase C18 column.

-

A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

-

Mass Spectrometry (MS):

-

The eluent from the LC system is introduced into a mass spectrometer, likely a triple quadrupole instrument.

-

The analytes are ionized using an electrospray ionization (ESI) source in either positive or negative ion mode.

-

Quantification is performed using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

-

-

Data Analysis:

-

Calibration curves are generated using standards of known concentrations.

-

The concentrations of felbamate and its metabolites in the urine samples are calculated based on the peak area ratios of the analytes to the internal standard.

-

In Vitro Metabolism of Felbamate using Rat Liver Microsomes

This protocol is based on the methodology described by Adusumalli et al. (1991).

Objective: To investigate the in vitro metabolism of felbamate by rat liver microsomal enzymes and identify the metabolites formed.

Methodology:

-

Preparation of Liver Microsomes:

-

Livers are obtained from Sprague-Dawley rats (untreated or pretreated with enzyme inducers like phenobarbital).

-

The livers are homogenized in a suitable buffer.

-

The homogenate is subjected to differential centrifugation to isolate the microsomal fraction (containing cytochrome P450 enzymes).

-

-

Incubation:

-

A reaction mixture is prepared containing:

-

Rat liver microsomes

-

Radiolabeled [14C]felbamate (as the substrate)

-

An NADPH-generating system (as a cofactor for CYP450 enzymes)

-

Buffer (e.g., phosphate buffer, pH 7.4)

-

-

The reaction is initiated by adding the substrate and incubated at 37°C for a specific duration (e.g., 60 minutes).

-

-

Reaction Termination and Extraction:

-

The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

The mixture is centrifuged to precipitate proteins.

-

The supernatant containing the metabolites is collected and evaporated to dryness.

-

-

Analysis:

-

The residue is reconstituted in a suitable solvent.

-

The metabolites are separated and identified using techniques such as:

-

Thin-layer chromatography (TLC) with radiometric detection.

-

High-performance liquid chromatography (HPLC) with a radioactivity detector.

-

Mass spectrometry (MS) for structural elucidation.

-

-

-

Quantification:

-

The amount of each metabolite formed is quantified based on the radioactivity associated with its peak in the chromatogram.

-

Conclusion

This compound is a major metabolite of felbamate in humans, formed through a multi-step enzymatic pathway in the liver. While this metabolite itself is considered non-toxic, its formation is intrinsically linked to the production of the reactive and potentially toxic metabolite, atropaldehyde. Quantitative analysis of urinary excretion has confirmed the presence of this compound in patients, highlighting the significance of this metabolic route. Further research is warranted to fully characterize the plasma pharmacokinetics of this metabolite, which would provide a more complete understanding of its contribution to the overall disposition of felbamate. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers investigating the metabolism and safety profile of felbamate and other xenobiotics.

References

- 1. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Reactivity of atropaldehyde, a felbamate metabolite in human liver tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. A mechanistic approach to understanding species differences in felbamate bioactivation: relevance to drug-induced idiosyncratic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification in patient urine samples of felbamate and three metabolites: acid carbamate and two mercapturic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Carbamoyloxy-2-phenylpropionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carbamoyloxy-2-phenylpropionic acid is a principal metabolite of the anti-epileptic drug felbamate. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. These application notes provide detailed protocols for the sensitive and selective quantification of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely accepted and robust analytical technique. Additionally, a simpler High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is presented for broader applicability.

Analytical Methods

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for the quantification of this compound in biological matrices. For laboratories where LC-MS/MS is not available, a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method can be employed, though with potentially higher limits of quantification.

Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of this compound in human urine and plasma.

Experimental Protocol

1. Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Pre-treatment: To 1 mL of urine or plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample). Acidify the sample to a pH of approximately 6.0 with 0.1 M phosphate buffer.

-

SPE Cartridge Conditioning: Condition a mixed-mode solid-phase extraction cartridge by passing 3 mL of methanol followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 2 mL of hexane to remove interferences.

-

Elution: Elute the analyte and internal standard with 3 mL of a suitable elution solvent (e.g., a mixture of ethyl acetate and isopropanol).

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions should be optimized on the specific instrument:

-

This compound: [Precursor Ion (m/z) → Product Ion (m/z)] - Specific transitions to be determined based on the compound's fragmentation pattern. A plausible transition would be based on the loss of the carbamoyl group or carbon dioxide.

-

Internal Standard: To be determined based on the selected standard.

-

-

Collision Energy and other MS parameters: These should be optimized for each analyte to achieve maximum sensitivity.

3. Calibration and Quality Control

-

Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix.

-

Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples to ensure the accuracy and precision of the method.

Quantitative Data Summary (LC-MS/MS)

| Parameter | Typical Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |

| Precision (%RSD) | < 15% (< 20% for LLOQ) |

| Recovery | > 85% |

Method 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for applications where high sensitivity is not a primary requirement.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

-

To 100 µL of serum or plasma, add an internal standard.

-

Add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and inject it into the HPLC system.

2. HPLC-UV Instrumentation and Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Chromatographic Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic mobile phase, for instance, a mixture of phosphate buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound. A wavelength in the range of 210-230 nm is likely to be suitable.

3. Calibration and Quality Control

-

Follow the same procedure as for the LC-MS/MS method to prepare calibration standards and QC samples in the appropriate blank matrix.

Quantitative Data Summary (HPLC-UV)

| Parameter | Typical Value |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |

| Precision (%RSD) | < 15% (< 20% for LLOQ) |

| Recovery | > 90% |

Visualizations

Caption: Bioanalytical method development and validation workflow.

Caption: Solid Phase Extraction (SPE) workflow for sample cleanup.

Application Note: A Stability-Indicating HPLC Method for the Analysis of 3-Carbamoyloxy-2-phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Carbamoyloxy-2-phenylpropionic acid. The method is developed to separate the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various stress conditions. This document provides a comprehensive protocol for the HPLC method, including system suitability parameters, and is intended for use in quality control, stability studies, and formulation development.

Introduction

This compound is a key chemical entity with significant interest in pharmaceutical development. A reliable and accurate analytical method is crucial for its quantification in bulk drug substance and finished pharmaceutical products. Furthermore, a stability-indicating method is essential to ensure that the analytical procedure can accurately measure the analyte of interest without interference from any degradants that may form during the manufacturing process or upon storage. This application note describes the development and validation of such a method in accordance with the principles of ICH guidelines.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H11NO4[1] |

| Molecular Weight | 209.2 g/mol [1] |

| Predicted pKa | 3.58 ± 0.10[1] |

| UV Absorbance | Expected around 210-230 nm |

| Solubility | Soluble in common HPLC mobile phase constituents like methanol and acetonitrile |

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Sodium hydroxide (AR grade)

-

Hydrochloric acid (AR grade)

-

Hydrogen peroxide (30%, AR grade)

-

Deionized water (18.2 MΩ·cm)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Sonication bath

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 215 nm |

| Run Time | 20 minutes |

Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation: Prepare the sample solution in the mobile phase to obtain a final concentration of approximately 100 µg/mL of this compound.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method.[2][3][4]

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 2 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 1 hour.

-

Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.

-

Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for 7 days.

After the specified exposure period, the stressed samples are diluted with the mobile phase to a concentration of 100 µg/mL and analyzed by the HPLC method.

Method Validation Parameters

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following parameters are typically evaluated:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Results and Discussion

The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 6.5 minutes. The forced degradation studies showed significant degradation of the drug substance under acidic, basic, and oxidative conditions, with minor degradation under thermal and photolytic stress. The degradation products were well-separated from the main analyte peak, demonstrating the stability-indicating nature of the method.

System Suitability

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5500 |

| % RSD of Peak Areas | ≤ 2.0% (for 6 injections) | 0.8% |

Linearity

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 10 - 150 | ≥ 0.999 |

Accuracy (Recovery)

| Spiked Concentration (µg/mL) | % Recovery |

| 80 | 99.5% |

| 100 | 100.2% |

| 120 | 99.8% |

Precision

| Parameter | % RSD |

| Repeatability (n=6) | ≤ 2.0% |

| Intermediate Precision (n=6) | ≤ 2.0% |

Visualizations

Caption: Workflow for HPLC Method Development and Validation.

Caption: Potential Degradation Pathways of this compound.

Conclusion

The developed RP-HPLC method is simple, rapid, precise, accurate, and stability-indicating for the analysis of this compound. The method is suitable for routine quality control analysis and for the assessment of the drug substance's stability. The clear separation of the parent drug from its degradation products ensures the reliability of the analytical results, which is of paramount importance in the pharmaceutical industry.

References

- 1. 139262-66-1 CAS MSDS (3-carbamoyloxy-2-phenyl-propanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medcraveonline.com [medcraveonline.com]

Application Note: Quantitative Analysis of 3-Carbamoyloxy-2-phenylpropionic Acid in Human Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carbamoyloxy-2-phenylpropionic acid is a compound of interest in pharmaceutical research and development, structurally related to the anti-epileptic drug felbamate. Accurate and sensitive quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note presents a robust and reliable method for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol offers high selectivity and sensitivity, making it suitable for regulated bioanalysis.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.

Materials:

-

Human plasma samples

-

This compound analytical standard

-

Internal Standard (IS): this compound-¹³C₆

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Spike 50 µL of human plasma with 10 µL of the internal standard working solution.

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

LC Parameters:

| Parameter | Value |

|---|---|

| Column | Agilent ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 10 |

| 2.5 | 90 |

| 3.5 | 90 |

| 3.6 | 10 |

| 5.0 | 10 |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

MS Parameters:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3500 V |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |

|---|---|---|---|---|---|

| This compound | 208.1 | 164.1 | 100 | 120 | 15 |

| this compound-¹³C₆ (IS) | 214.1 | 170.1 | 100 | 120 | 15 |

Data Presentation

The method was validated for linearity, accuracy, and precision according to regulatory guidelines.

Calibration Curve

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL.

Table 3: Calibration Curve Parameters

| Analyte | Concentration Range (ng/mL) | Regression Equation | R² |

|---|

| this compound | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.998 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels.

Table 4: Intra-Day Accuracy and Precision (n=6)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

|---|---|---|---|---|

| LLOQ | 1 | 0.98 | 98.0 | 6.5 |

| Low QC | 3 | 2.91 | 97.0 | 4.8 |

| Mid QC | 100 | 102.3 | 102.3 | 3.1 |

| High QC | 800 | 789.6 | 98.7 | 2.5 |

Table 5: Inter-Day Accuracy and Precision (n=18, 3 days)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

|---|---|---|---|---|

| LLOQ | 1 | 1.03 | 103.0 | 8.2 |

| Low QC | 3 | 3.09 | 103.0 | 5.6 |

| Mid QC | 100 | 99.5 | 99.5 | 4.2 |

| High QC | 800 | 812.0 | 101.5 | 3.8 |

Visualization

The following diagram illustrates the overall experimental workflow for the quantitative analysis of this compound.

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantitative analysis of this compound in human plasma. The method is sensitive, accurate, precise, and robust, making it well-suited for supporting drug development studies. The simple sample preparation and rapid chromatographic runtime allow for high-throughput analysis.

Application Notes and Protocols for the Experimental Use of 3-Carbamoyloxy-2-phenylpropionic acid in Neuronal Cell Cultures

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are designed to guide the investigation of 3-Carbamoyloxy-2-phenylpropionic acid in neuronal cell cultures. To date, there is a lack of published research on the direct application and effects of this specific compound on neuronal cells. The protocols provided are based on established methodologies for neuronal cell culture and neuropharmacological assays. The proposed experiments are hypothetical and intended to serve as a starting point for research.

Introduction

This compound is a metabolite of the anti-epileptic drug Felbamate. While Felbamate's neuroprotective properties, primarily through antagonism of the N-methyl-D-aspartate (NMDA) receptor, are well-documented, the specific biological activity of its metabolite, this compound, in the central nervous system is largely unexplored.[1][2][3][4][5] Preliminary data on non-neuronal cells suggest that this metabolite exhibits low toxicity. This document provides proposed protocols for researchers to begin characterizing the potential neurotoxic or neuroprotective effects of this compound in neuronal cell cultures.

Data Presentation

Currently, there is no quantitative data available for the effects of this compound on neuronal cell cultures. The table below summarizes the only available cytotoxicity data, which was performed on cultured fibroblasts.

Table 1: Cytotoxicity Data for this compound

| Cell Type | Assay Type | Endpoint | Result |

| Cultured Fibroblasts | Growth Inhibition | GI50 (50% Growth Inhibition) | > 500 µM |

This data suggests that this compound has low cytotoxicity in this non-neuronal cell line. Further studies are required to determine its effects on neuronal cells.

Proposed Signaling Pathway for Investigation

Given that this compound is a metabolite of Felbamate, a known NMDA receptor antagonist, a primary hypothesis is that it may also modulate NMDA receptor signaling.[1][2][3] The following diagram illustrates this putative mechanism of action, which could be investigated.

Caption: Putative signaling pathway of this compound.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted to study the effects of this compound on neuronal cell cultures.

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for in vitro neuropharmacology.[6][7][8][9][10]

Materials:

-

Timed-pregnant rodent (e.g., Sprague-Dawley rat, E18)

-

Dissection medium: Hank's Balanced Salt Solution (HBSS)

-

Digestion solution: Papain or Trypsin in HBSS

-

Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

-

Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

-

Sterile dissection tools

-

Centrifuge

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Euthanize the pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.

-

Dissect the embryos and place them in ice-cold HBSS.

-

Isolate the cerebral cortices from the embryonic brains.

-

Mince the cortical tissue into small pieces.

-

Digest the tissue with the chosen enzyme solution at 37°C.

-

Gently triturate the digested tissue to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in plating medium.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Plate the neurons at a desired density (e.g., 1 x 10⁵ cells/cm²) on coated culture vessels.

-

Incubate the cultures at 37°C in a 5% CO₂ humidified incubator.

-

Perform partial media changes every 2-3 days. Cultures are typically ready for experiments after 7-14 days in vitro (DIV).

This protocol is designed to assess the potential neuroprotective effects of this compound against glutamate-induced excitotoxicity.[11][12][13][14]

Workflow Diagram:

Caption: Experimental workflow for the neuroprotection assay.

Materials:

-

Mature primary neuronal cultures (DIV 10-14)

-

This compound stock solution

-

N-methyl-D-aspartate (NMDA) or Glutamate stock solution

-

Cell viability assay reagents (MTT or LDH kit)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in the neuronal culture medium.

-

Remove the existing medium from the neuronal cultures and replace it with the medium containing the test compound or vehicle control.

-

Incubate for a pre-determined time (e.g., 1-2 hours).

-

Add NMDA (e.g., 100 µM) or glutamate (e.g., 50 µM) to the wells to induce excitotoxicity. Do not add to negative control wells.

-

Incubate the plates for 24 hours at 37°C.

-

Assess cell viability using either the MTT or LDH assay.

-

MTT Assay: Add MTT reagent to each well and incubate. Then, add solubilization solution and measure absorbance at 570 nm.[15][16][17][18][19] Higher absorbance corresponds to higher cell viability.

-

LDH Assay: Collect the culture supernatant and transfer it to a new plate. Add the LDH reaction mixture and incubate. Measure absorbance at 490 nm.[20][21][22][23][24] Lower absorbance corresponds to higher cell viability (less cell death).

-

-

Calculate the percentage of neuroprotection relative to the NMDA/glutamate-only treated wells.

This assay can be used to determine if this compound has any effect on neuronal morphology, such as promoting or inhibiting neurite growth.[25][26][27][28][29]

Workflow Diagram:

Caption: Workflow for the neurite outgrowth assay.

Materials:

-

Primary neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y)

-

This compound stock solution

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization/blocking buffer (e.g., PBS with Triton X-100 and BSA)

-

Primary antibody against a neuronal marker (e.g., anti-β-III Tubulin)

-

Fluorescently-labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope with image analysis software

Procedure:

-

Plate neurons at a low density on coated coverslips to allow for clear visualization of individual neurites.

-

After allowing the cells to adhere for a few hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate the cultures for 48-72 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize and block the cells.

-

Incubate with the primary antibody (e.g., anti-β-III Tubulin).

-

Wash and incubate with the fluorescently-labeled secondary antibody and a nuclear counterstain.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Use image analysis software to quantify neurite length, number of primary neurites, and branching points per neuron.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial investigation of this compound in neuronal cell cultures. While current data on this compound is scarce, its relationship to Felbamate suggests that exploring its potential modulatory effects on NMDA receptor-mediated signaling is a logical starting point. The successful application of these protocols will contribute valuable new information to the field of neuropharmacology and may uncover novel therapeutic properties of this Felbamate metabolite. Researchers should adapt these protocols as needed for their specific cell models and experimental goals.

References

- 1. Felbamate block of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Felbamate? [synapse.patsnap.com]

- 4. Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 7. Primary Culture of Cortical Neurons [bio-protocol.org]

- 8. karger.com [karger.com]

- 9. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]

- 11. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro | Journal of Neuroscience [jneurosci.org]

- 15. Cell viability assay [bio-protocol.org]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

- 20. Lactate Dehydrogenase (LDH) Assay [bio-protocol.org]

- 21. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 22. LDH Cytotoxicity Assay [bio-protocol.org]

- 23. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 24. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Neurite Outgrowth Assay [bio-protocol.org]

- 26. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]

- 27. criver.com [criver.com]

- 28. Neurite Outgrowth Assay [en.bio-protocol.org]

- 29. agilent.com [agilent.com]

Application Notes and Protocols for 3-Carbamoyloxy-2-phenylpropionic acid and its Parent Compound in Rodent Models

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer